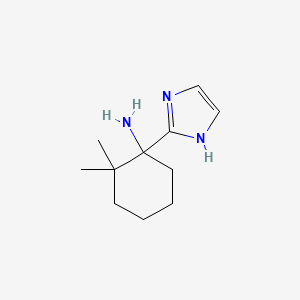![molecular formula C11H16FNO B13219031 1-[(5-Aminopentyl)oxy]-2-fluorobenzene](/img/structure/B13219031.png)
1-[(5-Aminopentyl)oxy]-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Aminopentyl)oxy]-2-fluorobenzene is an organic compound with the molecular formula C11H16FNO and a molecular weight of 197.25 g/mol This compound is characterized by the presence of a fluorobenzene ring substituted with an aminopentyl group via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Aminopentyl)oxy]-2-fluorobenzene typically involves the reaction of 2-fluorophenol with 5-bromopentylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-fluorophenol is replaced by the aminopentyl group. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Aminopentyl)oxy]-2-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The fluorobenzene ring can be reduced to form cyclohexane derivatives.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
- Oxidation of the amino group can yield nitroso or nitro derivatives.
- Reduction of the fluorobenzene ring can produce cyclohexane derivatives.
- Substitution reactions can result in the formation of various substituted benzene derivatives.
Scientific Research Applications
1-[(5-Aminopentyl)oxy]-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the interactions of fluorinated aromatic compounds with biological systems.
Industry: It can be used in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-[(5-Aminopentyl)oxy]-2-fluorobenzene involves its interaction with specific molecular targets. The aminopentyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The fluorobenzene ring can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
1-[(5-Aminopentyl)oxy]-2-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
1-[(5-Aminopentyl)oxy]-2-bromobenzene: Similar structure but with a bromine atom instead of fluorine.
1-[(5-Aminopentyl)oxy]-2-iodobenzene: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: 1-[(5-Aminopentyl)oxy]-2-fluorobenzene is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable tool in drug development and other applications .
Properties
Molecular Formula |
C11H16FNO |
|---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
5-(2-fluorophenoxy)pentan-1-amine |
InChI |
InChI=1S/C11H16FNO/c12-10-6-2-3-7-11(10)14-9-5-1-4-8-13/h2-3,6-7H,1,4-5,8-9,13H2 |
InChI Key |
BBVFBRQTCSUVJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCCN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


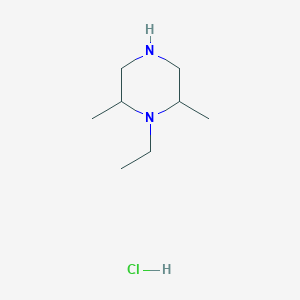
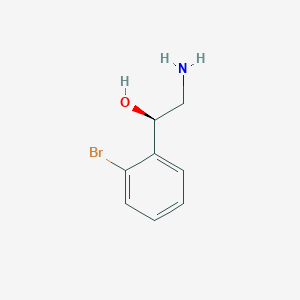
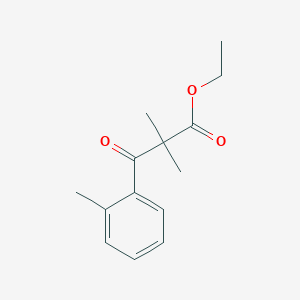
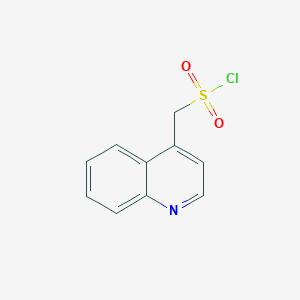
![4-(Benzyloxy)-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)-4-oxobutanoic acid](/img/structure/B13218994.png)

![N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine](/img/structure/B13219005.png)
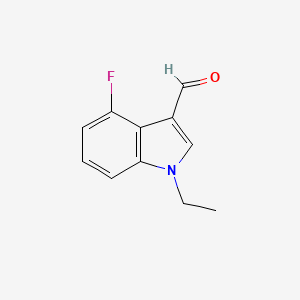
![4-[6-Chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile](/img/structure/B13219016.png)
![2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexan-1-amine](/img/structure/B13219023.png)

